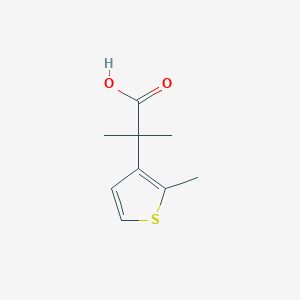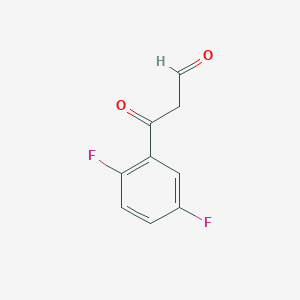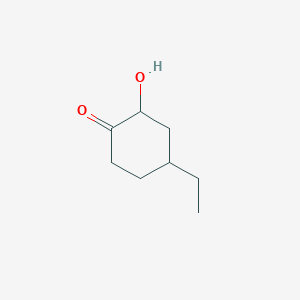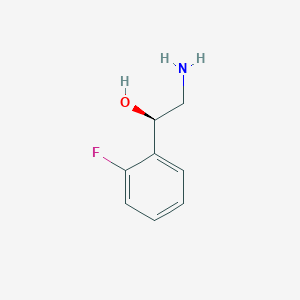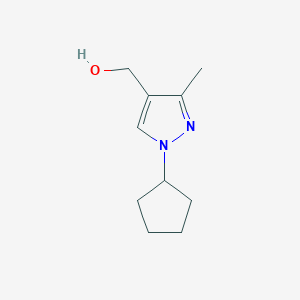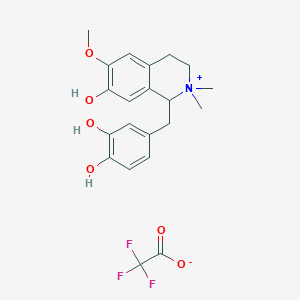
rac-3'-hydroxy-N,N-dimethylcoclaurinium trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Hydroxy-N,N-dimethylcoclauriniumtrifluoroacetate is a complex organic compound belonging to the class of isoquinoline alkaloids. These compounds are known for their diverse biological activities and are often found in various plant species. The compound features a tetrahydroisoquinoline core with multiple functional groups, including hydroxyl, methoxy, and dimethylamino groups, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxy-N,N-dimethylcoclauriniumtrifluoroacetate typically involves multiple steps, starting from simpler precursors. One common route involves the methylation of 3’-hydroxy-N-methylcoclaurine using dimethyl sulfate or methyl iodide under basic conditions. The resulting N,N-dimethyl derivative is then reacted with trifluoroacetic acid to form the trifluoroacetate salt. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Catalyst: Sodium hydroxide or potassium carbonate
Industrial Production Methods
In an industrial setting, the production of 3’-Hydroxy-N,N-dimethylcoclauriniumtrifluoroacetate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process. The final product is usually purified through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
3’-Hydroxy-N,N-dimethylcoclauriniumtrifluoroacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the trifluoroacetate group, yielding the free base.
Substitution: The methoxy and dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as:
Oxidized derivatives: Ketones or aldehydes.
Reduced derivatives: Free base forms.
Substituted derivatives: Alkylated or acylated products.
科学的研究の応用
3’-Hydroxy-N,N-dimethylcoclauriniumtrifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex alkaloids and as a reagent in organic synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 3’-Hydroxy-N,N-dimethylcoclauriniumtrifluoroacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved often include:
Signal transduction pathways: Modulation of kinase activity.
Metabolic pathways: Inhibition of key enzymes in metabolic processes.
類似化合物との比較
Similar Compounds
- 3’-Hydroxy-N-methylcoclaurine
- N,N-Dimethylcoclaurine
- Coclaurine
Uniqueness
3’-Hydroxy-N,N-dimethylcoclauriniumtrifluoroacetate is unique due to its trifluoroacetate group, which imparts distinct chemical properties, such as increased solubility and stability. This makes it particularly useful in various applications where these properties are advantageous.
特性
分子式 |
C21H24F3NO6 |
|---|---|
分子量 |
443.4 g/mol |
IUPAC名 |
4-[(7-hydroxy-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-1-yl)methyl]benzene-1,2-diol;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C19H23NO4.C2HF3O2/c1-20(2)7-6-13-10-19(24-3)18(23)11-14(13)15(20)8-12-4-5-16(21)17(22)9-12;3-2(4,5)1(6)7/h4-5,9-11,15H,6-8H2,1-3H3,(H2-,21,22,23);(H,6,7) |
InChIキー |
LJXVHGCCIANZFC-UHFFFAOYSA-N |
正規SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)O)O)OC)C.C(=O)(C(F)(F)F)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13077095.png)



![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazinetrihydrochloride](/img/structure/B13077111.png)

